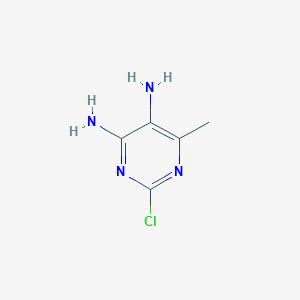

2-Chloro-6-methylpyrimidine-4,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-3(7)4(8)10-5(6)9-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKEVCHVYUUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298255 | |

| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63211-98-3 | |

| Record name | 63211-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine

CAS Number: 63211-98-3

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of heterocyclic compounds remain a cornerstone of innovation. Among these, pyrimidine derivatives have emerged as privileged scaffolds, owing to their presence in nucleic acids and their ability to engage in a multitude of biological interactions. This technical guide provides an in-depth exploration of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key intermediate whose structural features make it a highly valuable building block in the synthesis of complex therapeutic agents. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical and Structural Characteristics

This compound is a substituted pyrimidine with the molecular formula C₅H₇ClN₄ and a molecular weight of 158.59 g/mol .[1] The presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and two amino groups at the 4- and 5-positions imparts a unique combination of reactivity and functionality.

| Property | Value | Source |

| CAS Number | 63211-98-3 | [1] |

| Molecular Formula | C₅H₇ClN₄ | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | >250 °C | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

The structural arrangement of the substituents on the pyrimidine ring is critical to its utility. The electron-withdrawing nature of the chlorine atom at the 2-position makes this site susceptible to nucleophilic substitution, a key reaction for further molecular elaboration. The vicinal diamino groups at the 4- and 5-positions provide a handle for the construction of fused ring systems, such as purines and pteridines, which are prevalent in biologically active molecules.

Synthesis of this compound: A Plausible Synthetic Approach

A likely precursor for this synthesis is 4-amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile. The synthesis can be conceptualized in the following stages:

Diagram of the Proposed Synthetic Pathway:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar pyrimidine syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine

-

To a solution of sodium methoxide in methanol, add thiourea and ethyl acetoacetate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add methyl iodide. Stir at room temperature overnight.

-

Remove the solvent under reduced pressure and treat the residue with water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

-

Treat the product from the previous step with a mixture of phosphorus oxychloride and N,N-dimethylaniline and heat to reflux.

-

After cooling, pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-methyl-2-(methylthio)pyrimidine.

-

React the 4-chloro derivative with ammonia in a sealed tube or under pressure to yield 4-amino-6-methyl-2-(methylthio)pyrimidine.

Step 2: Nitration of 4-Amino-6-methyl-2-(methylthio)pyrimidine

-

Dissolve the 4-amino-6-methyl-2-(methylthio)pyrimidine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture for a few hours, then carefully pour it onto crushed ice.

-

Neutralize the solution with a base to precipitate the product, 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

-

Suspend the 4-amino-5-nitro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.

-

Heat the reaction mixture to reflux for several hours until the reduction is complete.

-

Cool the mixture and neutralize it to precipitate the product, 4,5-diamino-6-methyl-2-(methylthio)pyrimidine.

-

Filter, wash, and dry the product.

Step 4: Chlorination of the 2-Methylthio Group

-

Suspend the 4,5-diamino-6-methyl-2-(methylthio)pyrimidine in an inert solvent like dichloromethane or chloroform.

-

Bubble chlorine gas through the suspension at a controlled temperature or use a reagent like sulfuryl chloride.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction, for example, with a solution of sodium thiosulfate.

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

The definitive characterization of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral data can be anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show a singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm. The protons of the two amino groups (NH₂) would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent, typically in the range of δ 4.0-7.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would exhibit distinct signals for the five carbon atoms in the molecule. The methyl carbon would appear upfield (around δ 20-25 ppm). The aromatic carbons of the pyrimidine ring would resonate in the downfield region (δ 110-165 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate in organic synthesis.

Diagram of Key Reactions:

Caption: Key reaction types of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents by reacting it with various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a key step in the synthesis of many pharmaceutical agents.

Formation of Fused Heterocyclic Systems

The adjacent diamino groups at the 4- and 5-positions are ideal for the construction of fused five- or six-membered rings. For instance, reaction with formic acid or its derivatives can lead to the formation of a purine scaffold. This strategy is widely employed in the synthesis of kinase inhibitors and other biologically active molecules.

Role in the Synthesis of TRK Inhibitors

A significant application of this compound is as a key building block in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a variety of cancers, and inhibitors of these kinases have shown remarkable efficacy in clinical trials. The pyrimidine core often serves as a scaffold to which other pharmacophoric elements are attached to achieve potent and selective inhibition of the TRK kinases.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is crucial for its use in subsequent synthetic steps, especially in a drug development setting. A combination of analytical techniques is typically employed for its comprehensive characterization and purity determination.[3][4]

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and reliable technique for assessing the purity of the compound and for quantifying any impurities. A C18 column with a gradient elution of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid is a common choice.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. It provides both separation and identification of components based on their retention times and mass spectra.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are invaluable for structural confirmation. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.[1]

-

Store away from oxidizing agents.

Conclusion

This compound stands out as a strategically important and versatile intermediate in the field of organic and medicinal chemistry. Its unique arrangement of functional groups provides a rich platform for the synthesis of a diverse array of complex molecules, most notably in the development of targeted therapies for cancer. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective utilization in research and drug discovery endeavors. This guide has aimed to provide a comprehensive overview to assist scientists in harnessing the full potential of this valuable chemical building block.

References

- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 6-Chloro-2,4-diaminopyrimidine.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-4-chloro-6-methylpyrimidine.

- ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table].

- Fisher Scientific. (2014, November 13).

- HIMEDIA. Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- ResearchGate. (n.d.).

- PubChem. 2-Chloro-6-methylpyrimidin-4-amine.

- Organic Syntheses. 2-Chloropyrimidine.

- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine.

- Benchchem. Assessing the Purity of Synthesized 2-(Dichloromethyl)

- NIST WebBook. Pyrimidine, 4,5-diamino-6-chloro-.

Sources

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. This compound | 63211-98-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-6-methylpyrimidine-4,5-diamine is a substituted pyrimidine that has emerged as a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly those with significant therapeutic potential. Its unique arrangement of a reactive chlorine atom and two adjacent amino groups on a methylated pyrimidine core makes it a versatile scaffold for constructing a variety of fused ring systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role in the field of drug discovery, with a focus on its application in the development of targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 63211-98-3 | [1][2] |

| Molecular Formula | C₅H₇ClN₄ | [1][2][3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Appearance | Off-white to light yellow powder | Inferred from related compounds |

| Melting Point | Not explicitly found, but related compounds have melting points in the range of 180-200 °C | Inferred from[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from general pyrimidine properties |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3] |

Synthesis of this compound

-

Formation of the Pyrimidine Core: The synthesis would likely begin with the condensation of a suitable three-carbon precursor with a guanidine derivative to form the 2-aminopyrimidine ring.

-

Introduction of the Methyl Group: The methyl group at the 6-position can be introduced by using a methylated starting material, such as a derivative of acetoacetic ester.

-

Nitration and Reduction: Introduction of the two amino groups at the 4 and 5 positions is typically achieved by nitration of the pyrimidine ring, followed by reduction of the resulting nitro group to an amino group. The second amino group is often introduced via a similar nitration/reduction sequence or through amination of a halogenated precursor.

-

Chlorination: The final step would involve the selective chlorination at the 2-position. This is a common transformation in pyrimidine chemistry and can be achieved using reagents like phosphorus oxychloride (POCl₃).

A potential synthetic pathway is visualized in the diagram below:

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

While dedicated, high-resolution spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals for the protons of the two amino groups. The chemical shifts of the amino protons would be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating amino and methyl groups.

-

FTIR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations from the two amino groups in the region of 3200-3500 cm⁻¹. C-N and C=N stretching vibrations of the pyrimidine ring will also be prominent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (158.59 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the interplay of its functional groups: the reactive chloro substituent and the nucleophilic diamino groups.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a key feature that makes this compound a valuable building block in medicinal chemistry.

Cyclization Reactions: Synthesis of Pteridines

The vicinal diamino groups at the 4 and 5-positions are perfectly positioned for cyclization reactions with 1,2-dicarbonyl compounds to form fused heterocyclic systems, most notably pteridines. The general reaction is depicted below:

Caption: General scheme for pteridine synthesis.

This reaction is a cornerstone in the synthesis of many biologically active pteridine derivatives, including folate analogs and inhibitors of dihydrofolate reductase.

Applications in Drug Discovery and Medicinal Chemistry

This compound has been identified as a key intermediate in the synthesis of targeted cancer therapies and other medicinally important molecules.

Tropomyosin Receptor Kinase (TRK) Inhibitors

There is evidence suggesting that this compound is a building block for the synthesis of potent and selective inhibitors of tropomyosin receptor kinases (TRKs).[4] TRK fusions are oncogenic drivers in a wide range of cancers, and inhibitors of these kinases have shown remarkable efficacy in patients with TRK fusion-positive tumors. The pyrimidine scaffold of this compound likely serves as a core structure for designing molecules that can fit into the ATP-binding pocket of the TRK enzymes.

GPR35 Modulators

A recent patent application has disclosed the use of this compound in the synthesis of G protein-coupled receptor 35 (GPR35) modulators.[5] GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, including inflammatory bowel disease and metabolic disorders. The development of selective GPR35 modulators is an active area of research, and this compound provides a versatile starting point for the synthesis of novel ligands for this receptor.

Experimental Protocol: Representative Suzuki Coupling Reaction

The following is a representative, though not specific to the title compound, experimental protocol for a Suzuki coupling reaction, a common transformation for functionalizing chloropyrimidines in drug discovery. This protocol is provided for illustrative purposes to demonstrate the utility of such building blocks.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of a chloropyrimidine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water) is added an arylboronic acid (1.2 eq) and a base such as cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Catalyst Addition: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added.

-

Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive chlorine atom and vicinal diamino groups on a pyrimidine scaffold allows for the efficient synthesis of a diverse range of complex heterocyclic compounds. As demonstrated by its emerging role in the development of targeted cancer therapies and GPR35 modulators, this compound is poised to become an increasingly important tool for researchers and scientists working at the forefront of pharmaceutical innovation. Further exploration of its reactivity and the development of robust synthetic protocols will undoubtedly unlock new opportunities for the discovery of novel therapeutic agents.

References

- WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. URL

- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. URL

- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)

- 2 Amino 4 chloro 6 methylpyrimidine - mzCloud. URL

- Pyrimidine, 4,5-diamino-6-chloro- - the NIST WebBook. URL

- This compound | 63211-98-3 - ChemicalBook. URL

- Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. - Wiley Online Library. URL

- Cas 63211-98-3,this compound | lookchem. URL

- (PDF)

- 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum - ChemicalBook. URL

- This compound | 63211-98-3 - ChemicalBook. URL

- SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a) Figure 2S. Mass sp - SBQ. URL

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. URL

- 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki - Guidechem. URL

- 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich. URL

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchG

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - Journal of Applied Pharmaceutical Science. URL

- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl)

- MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES - International Journal of Pharmaceutical Sciences Review and Research. URL

- In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups - MDPI. URL

- This compound - Achmem. URL

- The Novel [4,5-e][6][7]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Deriv

- 4-Amino-6-chloro-2-(methylthio)pyrimidine 97 1005-38-5 - Sigma-Aldrich. URL

- Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed. URL

- Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchG

- 63211-98-3|this compound - BLDpharm. URL

- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. URL

- This compound | CAS 63211-98-3 | AMERICAN ELEMENTS ®. URL

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Reactions of Polychlorin

- Ftir Spectrum of 2-Chloro-6-Methyl Pyridine - Oriental Journal of Chemistry. URL

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. URL

- This compound CAS NO.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. URL

- 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum - SpectraBase. URL

- Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica. URL

- The Strategic Role of 2,4,5,6-Tetraaminopyrimidine in Pteridine Synthesis: A Technical Guide - Benchchem. URL

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound, CasNo.63211-98-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. achmem.com [achmem.com]

- 4. lookchem.com [lookchem.com]

- 5. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key heterocyclic intermediate in medicinal chemistry. The guide details its chemical structure, molecular formula, and physicochemical properties. A significant focus is placed on a representative synthetic protocol, elucidating the chemical transformations required for its preparation. Furthermore, this guide explores the compound's applications, particularly its role as a crucial building block in the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational knowledge and practical insights into the chemistry and utility of this important pyrimidine derivative.

Introduction

This compound is a substituted pyrimidine that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the reactive chloro group and the vicinal diamine functionalities, make it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. Notably, this molecule serves as a critical intermediate in the synthesis of targeted therapies for various cancers.[1] This guide aims to provide a detailed technical overview of its structure, properties, a representative synthetic route, and its applications in modern drug discovery.

Chemical Structure and Properties

The structural and physical properties of this compound are fundamental to its reactivity and applications.

Chemical Structure

The molecule consists of a pyrimidine ring substituted with a chloro group at position 2, a methyl group at position 6, and two amino groups at positions 4 and 5.

Molecular Formula: C₅H₇ClN₄[1][2]

Molecular Weight: 158.59 g/mol [1][3]

IUPAC Name: this compound

CAS Number: 63211-98-3[1][2][3]

The presence of both electron-withdrawing (chloro) and electron-donating (amino, methyl) groups on the pyrimidine ring influences its chemical behavior, particularly in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for handling, storage, and designing synthetic transformations.

| Property | Value | Reference |

| Appearance | Solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [3][4] |

Note: Experimental values for properties such as melting point and solubility can vary depending on the purity of the sample and the experimental conditions.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A representative synthetic route involves the reduction of a corresponding nitropyrimidine. The following protocol is a generalized procedure based on established chemical transformations for analogous compounds.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyrimidine-4,5-diamine

For researchers and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to the clinic. This guide provides a comprehensive overview of the solubility of 2-Chloro-6-methylpyrimidine-4,5-diamine, a key intermediate in the synthesis of various bioactive molecules. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the theoretical knowledge and practical methodologies to determine its solubility in various solvents.

Physicochemical Properties of this compound

This compound is a substituted pyrimidine with the molecular formula C₅H₇ClN₄.[1][2] Its structure, featuring a pyrimidine core with chloro, methyl, and two amino functional groups, dictates its physicochemical properties and, consequently, its solubility.

| Property | Value | Source |

| Molecular Weight | 158.59 g/mol | [1] |

| Melting Point | 249 °C | [3] |

| Boiling Point (Predicted) | 377.1 ± 37.0 °C | [3] |

| Density (Predicted) | 1.459 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2–8 °C under inert gas | [1][3] |

The presence of amino groups suggests the potential for hydrogen bonding with protic solvents, while the overall molecule possesses a degree of polarity. The chlorine and methyl groups also contribute to its molecular interactions.

Factors Influencing the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives like this compound is influenced by several factors:

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Solvent Properties: The principle of "like dissolves like" is paramount. The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. For pyrimidine derivatives, solubility is often higher in polar solvents.[6][7]

-

pH and Ionization: The amino groups on the pyrimidine ring can be protonated in acidic conditions, forming salts that are typically more water-soluble.[5] Therefore, the pH of the aqueous medium can significantly impact solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice must be overcome by solvent-solute interactions for dissolution to occur. A high melting point, as seen with this compound, often indicates a stable crystal lattice and potentially lower solubility.

Experimental Determination of Solubility

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Shake-Flask Method Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO, acetonitrile). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed and collect the clear supernatant.

-

Dilution: Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

Workflow for Solubility Determination

Analytical Quantification by HPLC-UV

A robust and accurate analytical method is crucial for quantifying the concentration of this compound in the saturated solutions. HPLC-UV is a widely used technique for this purpose.

HPLC Method Development Outline

-

Column Selection: A C18 reverse-phase column is a good starting point for a molecule of this polarity.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Wavelength Selection: The UV detection wavelength should be set at the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration by interpolating their peak areas from the calibration curve.

Logical Relationships in HPLC Method Development

Summary and Conclusion

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Solubility of Things. (n.d.). Pyrimidine.

- Baluja, S., & Gedia, M. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Semantic Scholar. (2014).

- Revue Roumaine de Chimie. (n.d.).

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 2,4-Pyrimidinediamine, 6-chloro-.

- PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine.

- Fisher Scientific. (2009).

- AutePharma. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-6-methylpyrimidin-2-ylamine.

- CymitQuimica. (2024). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.

- Guidechem. (n.d.). 2,4-Diamino-6-chloropyrimidine 156-83-2 wiki.

- Asian Journal of Chemistry. (2017).

- American Elements. (n.d.). This compound.

- ResearchGate. (2017).

- Alfa Chemistry. (n.d.). CAS 13393-93-6 Tetrahydroabietyl alcohol.

- Google Patents. (2022).

- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- ResearchGate. (2025).

Sources

- 1. achmem.com [achmem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 63211-98-3 [m.chemicalbook.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6-methylpyrimidine-4,5-diamine

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Core Hazard Profile and Compound Identification

This compound is a substituted pyrimidine derivative. The presence of a chloro group, two amine functionalities, and the pyrimidine core makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.[1][2] However, these same features necessitate a rigorous approach to its handling and storage.

The primary hazards are associated with irritation and acute toxicity upon exposure.[3] Understanding these risks is the first step toward mitigating them effectively.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| CAS Number | 63211-98-3 | [4] |

| Molecular Formula | C₅H₇ClN₄ | [3] |

| Molecular Weight | 158.59 g/mol |[3] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Source for all hazard data:[3]

The "Why": Scientific Rationale for Safe Handling

A protocol's effectiveness is rooted in understanding the causality behind its rules. The molecular structure of this compound dictates its reactivity and toxicological profile.

-

Inhalation & Respiratory Irritation (H332, H335): As a fine solid, the compound can easily become airborne. The amine and chloro-pyrimidine functionalities can irritate the sensitive mucosal surfaces of the respiratory tract, making it imperative to handle the substance only in environments with controlled airflow, such as a chemical fume hood.[3][5][6]

-

Skin and Eye Irritation (H315, H319): The chemical's structure allows it to interact with biological tissues, leading to irritation.[3] Direct contact with skin or, more critically, eyes, must be prevented through the consistent use of appropriate Personal Protective Equipment (PPE).[7][8]

-

Reactivity and Storage: The chloro group is a potential leaving group for nucleophilic substitution reactions.[9][10] To maintain the compound's integrity and prevent unintended reactions, it must be stored away from incompatible materials like strong oxidizing agents and kept in a controlled environment.[3][5][8] The recommended storage at 2-8°C under an inert atmosphere in a dark, dry place minimizes degradation.[3]

Standard Operating Procedures (SOPs) for Laboratory Use

Adherence to a structured workflow is critical for safety and reproducibility. The following protocols represent a self-validating system for the safe management of this compound.

Engineering Controls

All procedures involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[5][6][11] The fume hood provides a contained workspace, pulling airborne particles away from the operator's breathing zone.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Each component is selected to counter a specific, identified hazard.

Table 3: Required Personal Protective Equipment

| Equipment | Specification | Rationale |

|---|---|---|

| Hand Protection | Nitrile gloves | Protects against skin contact and irritation (H315).[5][8] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact and serious irritation (H319).[5][7][8] |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |

| Respiratory | Required if engineering controls fail or for large spills | A NIOSH-approved dust respirator should be used if dust generation is unavoidable.[5] |

Safe Handling and Dispensing Workflow

The following workflow minimizes exposure and reduces the risk of contamination or spills.

Caption: Workflow for Safe Handling of this compound.

Storage and Segregation Protocol

Proper storage is crucial for maintaining chemical stability and preventing hazardous interactions.

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Atmosphere: Keep in a tightly closed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3]

-

Environment: Store in a dark, dry, and well-ventilated place.[5][12]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Tree

Caption: Logical decision-making flow for emergency situations.

First-Aid Measures

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[7][8]

-

After Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[7][8][11]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, seek immediate medical attention.[7][8]

-

After Ingestion: Rinse mouth with water. Immediately call a poison center or doctor.[8][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce poisonous fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen chloride (HCl) gas.[5][8] Firefighters should wear a self-contained breathing apparatus (SCBA).[5]

Chemical Structure and Properties

A fundamental understanding of the compound's physical and chemical properties informs its behavior in experimental settings.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

| Property | Value |

| Appearance | Solid / Crystalline Powder |

| Molecular Formula | C₅H₇ClN₄[3] |

| Molecular Weight | 158.59 g/mol [3] |

| Storage Temperature | 2-8°C[3] |

| Stability | Stable under recommended storage conditions.[8][12] |

| Incompatibilities | Strong oxidizing agents, strong acids.[8] |

References

- 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem. (URL: [Link])

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. (URL: [Link])

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)

- TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE - ResearchG

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015-12-19). (URL: [Link])

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (URL: [Link])

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019-07-01). (URL: [Link])

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchG

- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. This compound | 63211-98-3 [m.chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. guidechem.com [guidechem.com]

- 13. echemi.com [echemi.com]

A Researcher's Guide to 2-Chloro-6-methylpyrimidine-4,5-diamine: Procurement, Quality Control, and Application

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidine-4,5-diamine (CAS No. 63211-98-3) is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a scaffold in the synthesis of targeted therapeutics, including kinase inhibitors. The strategic placement of its chloro, methyl, and vicinal diamine functionalities offers a versatile platform for structural elaboration and modulation of physicochemical properties. This guide provides an in-depth analysis of the procurement landscape for this critical reagent, detailing supplier information, cost considerations, and essential quality control protocols. Furthermore, it explores its application in drug discovery, supported by established synthetic methodologies and analytical procedures to ensure the integrity and reproducibility of research and development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, both natural and synthetic. Within this class, this compound has emerged as a particularly valuable intermediate. Its chemical architecture is primed for sequential, regioselective reactions. The chlorine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various side chains. The adjacent 4,5-diamine groups are readily cyclized with appropriate reagents to form fused ring systems, such as purines, which are fundamental components of many kinase inhibitors. This inherent reactivity profile makes it a cornerstone for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Procurement and Cost Analysis: A Supplier Overview

Sourcing high-quality starting materials is a critical first step in any research campaign. The availability and cost of this compound can vary significantly between suppliers. Researchers must balance cost with purity, availability, and the supplier's ability to provide comprehensive analytical documentation.

Below is a comparative table of several recognized suppliers. Please note that pricing is subject to change and is often dependent on the quantity ordered. It is highly recommended to request a formal quote from the suppliers for the most accurate and up-to-date information.

| Supplier | Example Product Number | Purity | Available Quantities | Estimated Cost (USD) |

| Thermo Scientific Chemicals | PI78440 (Example) | ≥95% | 5 g | Price on request[1] |

| Sigma-Aldrich (Merck) | CIAH987F29FC | Not specified | Varies | Price on request[2][3] |

| BLDpharm | BD139459 | Not specified | Varies | Price on request[4] |

| ChemUniverse | Q00644 | 95% | 100mg, 250mg, 1g | $138 - $545[5] |

| Achmem | AMCS027357 | Not specified | Varies | Price on request[6] |

| 2A Biotech | 2A-0121626 | 96%+ | Varies | Price on request[7] |

| Shanghai Jizhi Biochemical | N/A | 95.0% | 100mg, 250mg, 1g, 5g | ~$100 - $1200[8] |

Key Considerations for Supplier Selection:

-

Purity and Documentation: Always request a Certificate of Analysis (CoA) for each batch. This document should provide, at a minimum, the purity as determined by a reliable analytical method (e.g., HPLC or NMR) and confirmation of the compound's identity.

-

Batch-to-Batch Consistency: For long-term projects, it is crucial to work with suppliers who can demonstrate consistent quality across different batches.

-

Availability and Lead Times: Lead times can impact project timelines. Inquire about stock levels and typical delivery schedules.

-

Technical Support: Reputable suppliers often have technical support teams that can assist with any questions regarding the product's specifications or handling.

Technical Specifications and Quality Control

Ensuring the identity and purity of this compound is paramount for the validity of experimental results.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₄ | [6] |

| Molecular Weight | 158.59 g/mol | [6] |

| Appearance | Off-white to light-colored powder/solid | [9] |

| Melting Point | 249 °C | [10] |

| Boiling Point | 377.1±37.0 °C (Predicted) | [10] |

| Density | 1.459±0.06 g/cm³ (Predicted) | [10] |

In-House Quality Control: A Protocol for Purity Verification by HPLC

It is good laboratory practice to independently verify the purity of critical starting materials. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. Below is a general protocol that can be adapted as a starting point.

Objective: To determine the purity of a supplied batch of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (MeCN)

-

HPLC-grade water

-

Formic acid (for MS-compatible methods) or phosphoric acid[11]

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of acetonitrile and water with a small amount of acid modifier (e.g., 0.1% formic acid)[11]. The exact ratio will need to be optimized.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. Ensure complete dissolution.

-

-

HPLC Method Parameters:

-

Column: Reverse-phase C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with acid modifier).

-

Flow Rate: 1.0 mL/min[11]

-

Injection Volume: 5-10 µL

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 210-254 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis:

-

Inject the prepared sample solution onto the HPLC system.

-

Record the chromatogram.

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Caption: Generalized synthesis of a purine intermediate.

This cyclization is often followed by a nucleophilic substitution at the chloro position (e.g., a Suzuki coupling), demonstrating the compound's utility as a versatile scaffold for library synthesis. [12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [6][9][13]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [9]Work in a well-ventilated area or a chemical fume hood. [9][13]* First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [9][14] * Skin: Wash with plenty of soap and water. [9][14] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [9][14] * Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. [9]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [9]Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability. [6][10]

-

Conclusion

This compound is a high-value, versatile building block for researchers in drug discovery and development. A thorough understanding of its procurement landscape, coupled with rigorous in-house quality control, is fundamental to the success of research programs that rely on this key intermediate. Its well-defined reactivity allows for the efficient construction of diverse chemical libraries, particularly those based on the purine scaffold, facilitating the exploration of new therapeutic agents. By carefully selecting suppliers and implementing robust analytical verification, researchers can confidently incorporate this compound into their synthetic workflows, accelerating the path toward novel drug candidates.

References

- SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.

- Chemsrc. (2025, February 5). 6-chloro-2-methylpyrimidine-4,5-diamine Price.

- ChemUniverse. (n.d.). 6-CHLORO-2-METHYLPYRIMIDINE-4,5-DIAMINE [Q00644].

- 2A Biotech. (n.d.). This compound.

- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(4), 1835-1844.

Sources

- 1. This compound, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 63211-98-3 [sigmaaldrich.com]

- 3. This compound | 63211-98-3 [sigmaaldrich.com]

- 4. 63211-98-3|this compound|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. achmem.com [achmem.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. 6-chloro-2-methylpyrimidine-4,5-diamine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. This compound | 63211-98-3 [m.chemicalbook.com]

- 11. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Harnessing 2-Chloro-6-methylpyrimidine-4,5-diamine: A Gateway to Novel Purine Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Chloro-6-methylpyrimidine-4,5-diamine is a highly functionalized heterocyclic building block of significant value in medicinal chemistry. Its vicinal diamine arrangement on the pyrimidine core serves as a classical precursor for the construction of fused bicyclic systems, most notably the purine skeleton. This guide provides an in-depth examination of the primary synthetic pathway originating from this diamine, focusing on the generation of the key intermediate, 2-chloro-6-methyl-9H-purine . We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and illustrate the synthetic versatility of the resulting intermediate in the development of diverse purine analogs for drug discovery programs.

The Core Transformation: Traube Purine Synthesis

The most direct and widely utilized method to convert 4,5-diaminopyrimidines into purines is the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[1][2] This reaction constructs the imidazole portion of the purine ring by introducing a one-carbon fragment to bridge the two exocyclic amino groups.[2][3]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence: formylation followed by cyclodehydration.[4]

-

Formylation: The more nucleophilic N5-amino group attacks the electrophilic carbon of the one-carbon source (e.g., formic acid or triethyl orthoformate). This forms a formamide intermediate.

-

Cyclodehydration: Under heating, the N4-amino group performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed formamide. Subsequent dehydration (loss of a water molecule) results in the closure of the imidazole ring, yielding the aromatic purine system.

The overall workflow is a robust and scalable method for generating the purine core structure.

Caption: Workflow for Traube Purine Synthesis.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methyl-9H-purine

This protocol describes a representative procedure for the cyclization of this compound to form the target purine intermediate. The choice of a one-carbon source can be adapted based on desired reaction conditions and scale. Using triethyl orthoformate with an acid catalyst is a common and effective variant.

Materials:

-

This compound (1.0 eq)

-

Triethyl orthoformate (5-10 eq)

-

Acetonitrile (or other suitable high-boiling solvent)

-

Catalytic amount of a strong acid (e.g., methanesulfonic acid, p-toluenesulfonic acid)

-

Ethanol (for recrystallization)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in acetonitrile.

-

Add an excess of triethyl orthoformate to the suspension.

-

Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux (typically 85-95°C) and maintain this temperature with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

Dissolve the crude solid residue in a minimal amount of hot ethanol.

-

Add a small amount of activated charcoal and briefly heat the solution at reflux to decolorize.

-

Perform a hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield pure 2-chloro-6-methyl-9H-purine.

Characterization Data

The resulting intermediate, 2-chloro-6-methyl-9H-purine, should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₄ | - |

| Molecular Weight | 168.58 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical |

| Storage Conditions | 2-8°C, Inert atmosphere | [5] |

Synthetic Utility: The Versatility of 2-Chloro-6-methyl-9H-purine

The true value of 2-chloro-6-methyl-9H-purine lies in its potential for further functionalization. The electron-deficient nature of the purine ring system activates the C2-chloro substituent, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This opens a gateway to a vast chemical space of 2-substituted-6-methylpurine analogs.[6]

Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The C2-position of the purine is readily attacked by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of medicinal chemistry programs aimed at developing purine-based therapeutics, such as kinase inhibitors and antiviral agents.[7][8][9]

Caption: General workflow for SₙAr on the purine core.

General Protocol: Synthesis of 2-Amino-6-methylpurine Analogs

This protocol outlines a general procedure for the synthesis of a library of 2-amino-6-methylpurine derivatives, which are common motifs in biologically active molecules.[10][11]

Materials:

-

2-Chloro-6-methyl-9H-purine (1.0 eq)

-

Desired primary or secondary amine (1.1 - 2.0 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 - 3.0 eq)

-

Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like n-butanol)

Procedure:

-

To a solution of 2-chloro-6-methyl-9H-purine in the chosen solvent, add the desired amine and the base (DIPEA).

-

Heat the reaction mixture, typically between 80°C and 140°C, depending on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

Alternatively, the solvent can be removed in vacuo, and the residue purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-6-methylpurine analog.

Applications in Drug Discovery

The purine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to endogenous nucleobases, allowing it to interact with a wide range of biological targets.[7] Analogs derived from 2-chloro-6-methyl-9H-purine are investigated for various therapeutic applications:

-

Anticancer Agents: Many purine analogs function as antimetabolites or kinase inhibitors.[6][12]

-

Antiviral Agents: Modified purines can act as chain terminators in viral DNA or RNA synthesis.

-

Anti-inflammatory and Immunomodulatory Drugs: Substituted purines can modulate enzymes and receptors involved in immune signaling pathways.[2]

The ability to rapidly diversify the 2-position of the 6-methylpurine core makes this intermediate an invaluable tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[13]

Conclusion

This compound is more than a simple chemical; it is a strategic starting material for accessing complex and biologically relevant molecular architectures. Through the robust and efficient Traube synthesis, it is readily converted into the key intermediate, 2-chloro-6-methyl-9H-purine. This intermediate, armed with a reactive C2-chloro group, serves as a versatile platform for synthetic chemists to build diverse libraries of purine analogs. The methodologies described herein provide a solid foundation for researchers and drug development professionals to leverage this pathway in the quest for novel therapeutics.

References

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (2004). Georg Thieme Verlag. [Link]

- Traube Purine Synthesis. (n.d.). In Merck Index. [Link]

- Synthesis and Medicinal Uses of Purine. (2023). Pharmaguideline. [Link]

- TRAUBE PURINE SYNTHESIS.pptx. (2023). Slideshare. [Link]

- Traube purine synthesis. (2015). Slideshare. [Link]

- Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

- Teixidó, J., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. [Link]

- Trust, R. I., & Goehring, R. R. (1979). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. The Journal of Organic Chemistry, 44(20), 3649-3651. [Link]

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (2012). Advanced Materials Research, 554-556, 1205-1208. [Link]

- Parker, W. B., et al. (1997). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology, 54(3), 347-354. [Link]

- Jones, S. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-956. [Link]

- 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. [Link]

- Filimonov, S. I., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5727. [Link]

- Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2963. [Link]

- Montgomery, J. A., & Hewson, K. (1962). Synthesis and antitumor activity of 2-amino-1-methylpurine-6-thione. Journal of Medicinal and Pharmaceutical Chemistry, 5, 996-999. [Link]

- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). Open Access Pub. [Link]

- Harnden, M. R., & Jarvest, R. L. (1993). Preparation of 2-amino-6-chloropurine.

- Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Int. J. of Res. in Pharmacy and Chemistry, 5(3), 469-479. [Link]

- Richter, M. F., et al. (2017). Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design. Journal of Medicinal Chemistry, 60(10), 4105-4119. [Link]

- Lau, S. Y., et al. (2024). Ketoclomazone and its hydrolysed metabolite are selective inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase. RSC Medicinal Chemistry, 15(4), 1018-1026. [Link]

Sources

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. Traube purine synthesis | PPTX [slideshare.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 5. achmem.com [achmem.com]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-AMINO-1-METHYLPURINE- 6-THIONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 12. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

Introduction: The Ubiquity and Versatility of the Pyrimidine Scaffold

An In-Depth Technical Guide to Pyrimidine Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyrimidine ring. This six-membered aromatic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are the building blocks of RNA and DNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery. Its synthetic accessibility and the structural diversity of its derivatives have led to a wide array of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[4][5][6]

The pyrimidine ring's unique physicochemical attributes are key to its success. Its ability to act as a bioisostere for phenyl and other aromatic systems, coupled with its capacity to form crucial hydrogen bonds with biological targets, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][7] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications of pyrimidine derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: From Classic Reactions to Modern Innovations

The construction of the pyrimidine core has been a subject of extensive research, leading to a variety of robust synthetic methodologies.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

The Biginelli Reaction: A Time-Honored Multicomponent Synthesis

One of the most classic and efficient methods for synthesizing dihydropyrimidinones is the Biginelli reaction. This one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea remains a cornerstone of pyrimidine synthesis due to its simplicity and atom economy.[10][11]

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Derivative

-

Reagent Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (3-4 drops). The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: The Biginelli three-component reaction for synthesizing dihydropyrimidinones.

Beyond this classic method, modern organic synthesis has introduced advanced techniques including microwave-assisted synthesis, the use of novel catalysts, and C-H activation strategies to streamline the functionalization of the pyrimidine core.[6][12]

Mechanisms of Action: The Molecular Basis of Therapeutic Efficacy

The broad therapeutic utility of pyrimidine derivatives stems from their ability to interact with a multitude of biological targets. Two predominant mechanisms of action are antimetabolite activity and kinase inhibition.

Antimetabolites: Disrupting Nucleic Acid Synthesis

As structural analogs of natural pyrimidines, many derivatives function as antimetabolites.[13] These molecules deceive the cellular machinery, entering metabolic pathways where they inhibit critical enzymes required for DNA and RNA synthesis.[14] A prime example is 5-Fluorouracil (5-FU) , an anticancer drug that is converted intracellularly to metabolites that inhibit thymidylate synthase, starving cancer cells of thymidine, a necessary component for DNA replication and repair.[12][14] This mechanism of action is particularly effective against rapidly dividing cancer cells.[15]

Kinase Inhibitors: Targeting Cellular Signaling

In the era of targeted therapy, pyrimidine derivatives have emerged as exceptional scaffolds for kinase inhibitors.[14] Many kinases, which are crucial regulators of cell signaling, have an ATP-binding pocket. The pyrimidine core can act as an ATP mimic, fitting into this pocket and blocking the kinase's activity.[4][16] This inhibition can halt the proliferation signals that drive cancer growth.

For example, many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overactive in lung cancer, are based on a substituted pyrimidine scaffold.[4][17] These drugs compete with ATP, preventing the autophosphorylation of the receptor and blocking downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the pyrimidine scaffold has been successfully exploited to develop drugs for a wide range of diseases.[4][18]

Anticancer Agents

This is arguably the most significant application area for pyrimidine derivatives.[12][19] They have been developed to target various hallmarks of cancer.

-

Kinase Inhibitors: As mentioned, they are potent inhibitors of kinases like EGFR, HER2, and Cyclin-Dependent Kinases (CDKs), which are critical for cancer cell growth and division.[4][17][19]

-